

PKUMDL-WQ-2201: A Technical Guide for Researchers

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Compound of Interest					
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An In-depth Analysis of a Novel Allosteric Inhibitor of Phosphoglycerate Dehydrogenase

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental evaluation of **PKUMDL-WQ-2201**, a selective allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the serine biosynthesis pathway in oncology.

Core Molecular Data

PKUMDL-WQ-2201 is a small molecule inhibitor designed to target PHGDH, a key enzyme in the de novo serine synthesis pathway, which is often upregulated in cancer.

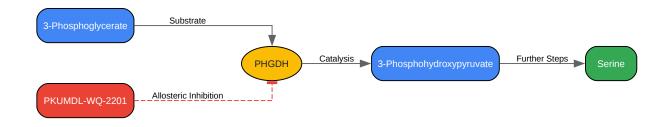
Property	Value	Source(s)
Molecular Weight	351.81 g/mol	[1][2][3][4]
Chemical Formula	C15H14CIN3O3S	[1][2][5]
CAS Number	592474-91-4	[1]
Purity	≥98%	[1][3]
Solubility	Soluble to 100 mM in DMSO	[1]
Storage	Store at -20°C	[1][2]



Mechanism of Action: Allosteric Inhibition of PHGDH

PKUMDL-WQ-2201 functions as a negative allosteric modulator of PHGDH.[1][4] Unlike competitive inhibitors that bind to the active site, **PKUMDL-WQ-2201** binds to a distinct allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity.[6] This targeted inhibition of PHGDH disrupts the serine biosynthesis pathway within cancer cells, leading to reduced proliferation and tumor growth.[6]

The following diagram illustrates the inhibitory effect of **PKUMDL-WQ-2201** on the serine synthesis pathway.



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Caption: Allosteric inhibition of PHGDH by PKUMDL-WQ-2201.

Experimental Protocols

This section details the key experimental methodologies used to characterize the activity of **PKUMDL-WQ-2201**.

PHGDH Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of **PKUMDL-WQ-2201** on PHGDH.

Methodology:

 Recombinant human PHGDH enzyme is incubated with varying concentrations of PKUMDL-WQ-2201.



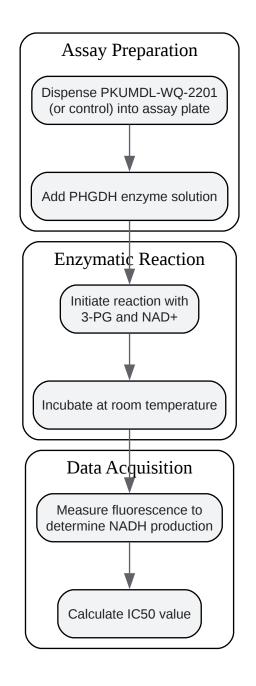




- The enzymatic reaction is initiated by the addition of the substrate, 3-phosphoglycerate (3-PG), and the cofactor NAD+.
- The production of NADH is coupled to a fluorescent reporter system, allowing for the measurement of enzyme activity over time.
- The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
 For PKUMDL-WQ-2201, the reported IC₅₀ is 35.7 μM.[1][4][6]

The general workflow for a PHGDH inhibitor screening assay is depicted below.





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Caption: Workflow for PHGDH enzyme inhibition assay.

Cell Viability and Proliferation Assays

Objective: To assess the effect of **PKUMDL-WQ-2201** on the viability and proliferation of cancer cell lines.

Methodology:



- Cancer cell lines, particularly those with high PHGDH expression (e.g., MDA-MB-468), are seeded in multi-well plates.
- Cells are treated with a range of concentrations of **PKUMDL-WQ-2201** for a specified period (e.g., 72 hours).
- Cell viability is measured using standard methods, such as the CellTiter-Glo® luminescent cell viability assay.
- The half-maximal effective concentration (EC₅₀) is determined from the resulting doseresponse curves. PKUMDL-WQ-2201 has shown dose-dependent suppression of cell viability in various cancer cell lines.[1][4]

In Vivo Xenograft Mouse Model

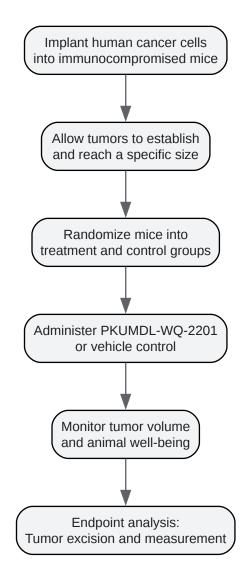
Objective: To evaluate the anti-tumor efficacy of PKUMDL-WQ-2201 in a living organism.

Methodology:

- Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or orthotopically implanted with human cancer cells (e.g., MDA-MB-468).
- Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
- **PKUMDL-WQ-2201** is administered to the treatment group, typically via intraperitoneal injection, on a defined schedule.
- Tumor volume and body weight are monitored regularly throughout the study.
- At the end of the study, tumors are excised and may be used for further analysis. Studies have shown that PKUMDL-WQ-2201 inhibits tumor growth in xenograft mouse models.[1][4]
 [6]

The logical flow of an in vivo xenograft study is outlined below.





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Caption: Experimental workflow for in vivo xenograft studies.

Quantitative Data Summary



Assay Type	Cell Line	Parameter	Value	Source(s)
Enzyme Inhibition	-	IC50	35.7 μΜ	[1][4][6]
Cell Viability	MDA-MB-468 (PHGDH- amplified)	EC50	6.90 μΜ	[6]
Cell Viability	HCC70 (PHGDH- amplified)	EC50	10.0 μΜ	[6]
In Vivo Efficacy	MDA-MB-468 Xenograft	-	Significant tumor growth inhibition	[1][6]

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